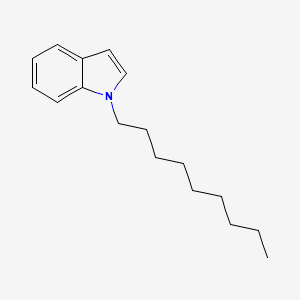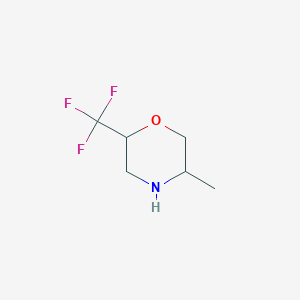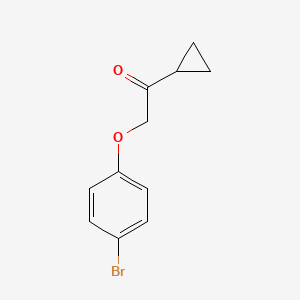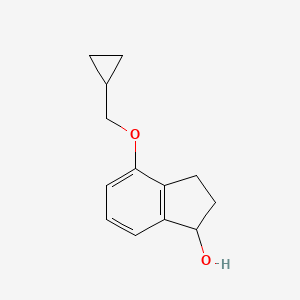
4-Bromo-6-fluoro-8-methylquinoline
Übersicht
Beschreibung
“4-Bromo-6-fluoro-8-methylquinoline” is a chemical compound with the molecular formula C10H7BrFN . It is a member of the quinoline family, which are nitrogen-containing heterocycles . This compound is used as a building block in the synthesis of various complex molecules .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, can be achieved through various methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Metal nanoparticle-catalyzed reactions also serve as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The molecule has a bromine atom at the 4th position, a fluorine atom at the 6th position, and a methyl group at the 8th position .
Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions. These include nucleophilic substitution of fluorine atom, cross-coupling reactions, and synthesis on the basis of organometallic compounds . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 240.072 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 304.4±37.0 °C at 760 mmHg . The exact mass is 238.974579 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
4-Bromo-6-fluoro-8-methylquinoline serves as a versatile building block in organic synthesis. It is utilized in the Friedländer synthesis to construct quinoline derivatives via organosilane-promoted reactions, demonstrating the compound's utility in generating diverse heterocyclic structures (Ryabukhin et al., 2011). Additionally, it is a key intermediate in the Knorr synthesis for creating various quinolin-2(1H)-one derivatives, showcasing its significance in facilitating complex synthetic pathways (Wlodarczyk et al., 2011).
Biological Applications
Research on quinoline derivatives, including those related to this compound, highlights their potential in medicinal chemistry. Studies have identified these compounds as promising candidates for antibacterial and antifungal agents due to their broad-spectrum activity against various pathogenic strains (Abdel‐Wadood et al., 2014). Furthermore, derivatives of 8-hydroxyquinoline, closely related to the chemical structure of interest, have been investigated for their in vitro cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents (Kotian et al., 2021).
Materials Science and Sensing Technologies
Compounds derived from this compound have been explored as fluorescent probes for biological applications. Their unique photophysical properties enable the detection of specific ions in biological systems, demonstrating the versatility of these compounds in developing sensitive diagnostic tools (Geddes et al., 2001).
Safety and Hazards
“4-Bromo-6-fluoro-8-methylquinoline” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves, safety glasses, and dust respirator when handling this compound . In case of accidental release, it should be mixed with sand or similar inert absorbent material, swept up, and kept in a tightly closed container for disposal .
Eigenschaften
IUPAC Name |
4-bromo-6-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHQDJBYWFIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
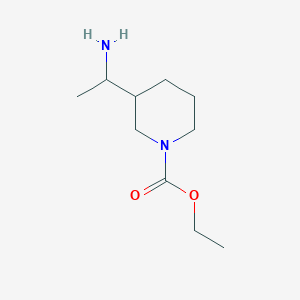
![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)



